1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone
Description
Properties
IUPAC Name |
1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO/c8-5-2-1-4(3-12-5)6(13)7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPJJBWXFXEFFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60601572 | |
| Record name | 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60601572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150698-72-9 | |
| Record name | 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60601572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Alcohol Precursor
The alcohol precursor, 2,2,2-trifluoro-1-(6-chloropyridin-3-yl)ethanol, is synthesized via a silylation reaction. In a representative procedure:
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Reagents : 6-Chloropyridine-3-carbaldehyde, (trifluoromethyl)trimethylsilane (TMSCF₃), tetrabutylammonium fluoride (TBAF).
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Conditions : Tetrahydrofuran (THF) solvent, 0°C to room temperature, 12–24 hours.
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Mechanism : TMSCF₃ acts as a trifluoromethyl source, with TBAF initiating desilylation to form the alcohol.
The reaction achieves >80% yield under optimized conditions, with purity confirmed via ¹H-NMR.
Oxidative Conversion to Ketone
The alcohol is oxidized to the target ketone using a photoredox catalyst:
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Catalyst : Ru(bpy)₃(PF₆)₂ (2 mol%).
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Oxidizing Agent : Sodium persulfate (Na₂S₂O₈, 2.2 equiv).
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Solvent : Acetonitrile (MeCN).
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Conditions : LED irradiation (450 nm), 48 hours, 50°C.
This method produces this compound in 80% yield (0.333 g from 0.423 g alcohol). Key advantages include scalability and compatibility with sensitive functional groups.
Table 1: Optimization of Photocatalytic Oxidation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 2 mol% Ru(bpy)₃²⁺ | Maximizes turnover |
| Oxidant Equivalents | 2.2 equiv Na₂S₂O₈ | Prevents overoxidation |
| Reaction Time | 48 hours | Ensues completion |
Vapor-Phase Catalytic Fluorination
While primarily used for trifluoromethylpyridine synthesis, vapor-phase methods offer insights into large-scale production of fluorinated intermediates.
Reactor Design and Catalysts
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Catalyst : Iron fluoride (FeF₃) on alumina support.
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Process : Chlorine gas and hydrogen fluoride (HF) are introduced into a fluidized-bed reactor at 300–350°C .
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Substrate : 3-Picoline derivatives, which undergo sequential chlorination and fluorination.
Although this method predominantly yields 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), modifications could enable ketone synthesis. For instance, introducing an acetyl group post-fluorination via Friedel-Crafts acylation remains unexplored but theoretically viable.
By-Product Management
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Hydrogenolysis : Unwanted polychlorinated by-products are reduced to 3-(trifluoromethyl)pyridine using Pd/C catalysts, achieving 90% recovery .
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Recycling : By-products are reintroduced into the reactor, enhancing cost-efficiency.
Nucleophilic Trifluoromethylation Strategies
Nucleophilic substitution provides an alternative pathway, though direct evidence for its application to this compound is limited.
Trifluoromethyl Copper Reagents
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Reagents : CF₃Cu, generated from CF₃SiMe₃ and CuI.
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Substrate : 3-Bromo-6-chloropyridine.
This method, effective for aryl trifluoromethylation, could theoretically yield the target compound if applied to a brominated pyridinyl ketone precursor. However, challenges in stabilizing the intermediate ketone limit its practicality.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula C₇H₄ClF₃NO and a molecular weight of approximately 211.57 g/mol. It features a pyridine ring substituted with a chlorine atom at the 6-position and a trifluoroethanone group. The presence of these functional groups influences its chemical reactivity, making it suitable for various applications.
Antiviral Research
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone has been investigated as a scaffold for developing antiviral agents. In studies focusing on HIV-1 gp120 antagonists, modifications to the pyridine ring have shown promise in enhancing antiviral activity while improving selectivity and reducing cytotoxicity. For instance, replacing phenyl rings with pyridine moieties has led to compounds with better absorption, distribution, metabolism, and excretion (ADME) properties .
Synthetic Pathways
The compound can undergo nucleophilic substitution reactions due to the electrophilic character imparted by the trifluoroethanone group. This reactivity allows for the synthesis of various analogues that may exhibit enhanced biological activities or improved pharmacokinetic profiles.
Optoelectronic Applications
Research has indicated that compounds structurally similar to this compound can be utilized in optoelectronic devices. For example, derivatives have been synthesized that exhibit significant two-photon absorption and nonlinear refraction properties. These characteristics are crucial for applications in laser technology and photonic devices.
Crystal Growth Studies
The synthesis of single crystals from related compounds has been achieved using slow evaporation techniques. The crystal structures can be elucidated through X-ray diffraction methods, providing insights into their potential applications in electronic materials.
Toxicity and Safety
While this compound is useful in laboratory settings, safety data indicates potential hazards. It is classified as harmful if swallowed or in contact with skin and poses long-term environmental hazards . Proper handling procedures must be followed to mitigate risks associated with its use.
Ecotoxicological Impact
Preliminary studies suggest that the compound may have adverse effects on aquatic life, necessitating further research into its environmental persistence and degradation pathways .
Comparative Analysis of Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone | 0.85 | Contains bromine instead of chlorine |
| 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone | 0.82 | Similar structure with bromine substitution |
| 3-(Trifluoromethyl)isonicotinaldehyde | 0.73 | Contains a different functional group |
| 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone | 0.72 | Trifluoromethyl group instead of trifluoroethanone |
| 1-(5-Fluoropyridin-3-yl)ethanone | 0.70 | Contains fluorine instead of chlorine |
This comparison highlights the distinct chemical properties and potential applications that differentiate this compound from its analogues.
Mechanism of Action
The mechanism of action of 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoromethyl ketone group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The pyridine ring may also contribute to the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Pyridine Analogs
- 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone Structure: Chlorine is replaced with bromine at the 6-position. Molecular Formula: C₇H₃NOF₃Br (MW: 254). Properties: Similar solubility in chloroform, methanol, and DMSO. Bromine’s larger atomic radius and polarizability may enhance reactivity in nucleophilic aromatic substitution compared to chlorine. Applications: Used as a research chemical, particularly in cross-coupling reactions where bromine serves as a better leaving group .
- 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone Structure: Contains chlorine and fluorine substituents on the pyridine ring. Applications: Explored in medicinal chemistry for kinase inhibition .
Trifluoromethyl-Substituted Pyridine Derivatives
- 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone Structure: Chlorine is replaced with a trifluoromethyl (CF₃) group. Properties: The CF₃ group is strongly electron-withdrawing, enhancing the ketone’s electrophilicity and stability against metabolic degradation. Applications: Intermediate in synthesizing herbicides and antiviral agents .
Phenyl-Based Trifluoroethanone Derivatives
- 1-(3-Chloro-5-trifluoromethylphenyl)-2,2,2-trifluoroethanone Structure: Pyridine replaced with a benzene ring bearing Cl and CF₃ groups. Molecular Formula: C₉H₃ClF₆O (MW: 276.56). Properties: Higher hydrophobicity due to the phenyl ring; synthesized via Friedel-Crafts acylation. Applications: Key intermediate for veterinary pharmaceuticals like Afoxolaner and Esafoxolaner .
- 3',5'-Dichloro-4'-fluoro-2,2,2-trifluoroacetophenone Structure: Polychlorinated/fluorinated phenyl ring. Properties: Liquid at room temperature (BP: 282°C), contrasting with the solid state of pyridine-based analogs. Applications: Precursor for agrochemicals .
Heterocyclic Derivatives
- 1-(5-Chloro-3-indolyl)-2,2,2-trifluoroethanone Structure: Indole ring substituted with chlorine and trifluoroacetyl groups. Molecular Formula: C₁₀H₅ClF₃NO (MW: 247.6). Properties: Indole’s bicyclic structure enhances π-π stacking in biological targets. Applications: Investigated in oncology and antimicrobial research .
- 1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone Structure: Bromine replaces chlorine on the indole ring. Molecular Formula: C₁₀H₅BrF₃NO (MW: 292.05). Properties: Bromine’s size may improve halogen bonding in protein-ligand interactions. Applications: Used in high-throughput screening for drug discovery .
Comparative Analysis Table
Research Findings and Trends
- Electronic Effects : Chlorine and bromine in pyridine analogs modulate electron density, affecting reactivity in SNAr reactions. CF₃ groups enhance metabolic stability .
- Biological Activity : Pyridine-based compounds show promise in CNS drug development due to their ability to cross the blood-brain barrier, whereas phenyl derivatives dominate veterinary applications .
- Synthetic Accessibility : Friedel-Crafts acylation is prevalent for phenyl analogs, while pyridine derivatives often require directed ortho-metalation for functionalization .
Biological Activity
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone is a synthetic organic compound characterized by a pyridine ring substituted with a chlorine atom at the 6-position and a trifluoroethanone group. Its molecular formula is C₇H₄ClF₃NO, with a molecular weight of approximately 211.57 g/mol. The unique structural features of this compound contribute to its reactivity and potential biological activities, making it an interesting subject for research in medicinal chemistry and related fields.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Pyridine Ring : Contains one nitrogen atom and five carbon atoms, contributing to its aromatic properties.
- Chlorine Substituent : Positioned at the 6th carbon, enhancing electrophilic character.
- Trifluoroethanone Group : This electron-withdrawing group significantly influences the compound's chemical reactivity, particularly in nucleophilic substitution reactions.
The biological activity of this compound is hypothesized to involve its interaction with various molecular targets:
- Electrophilic Reactivity : The trifluoromethyl ketone group can act as an electrophile, potentially reacting with nucleophilic sites on proteins or enzymes. This interaction may inhibit enzyme activity or alter protein function.
- Binding Affinity : The pyridine ring may enhance the compound's binding affinity for specific receptors or enzymes, contributing to its biological effects.
Biological Activity and Applications
Research indicates that this compound exhibits several potential biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures may possess antimicrobial properties. The trifluoroethanone moiety is particularly noted for enhancing biological activity against various pathogens.
- Anti-inflammatory Properties : There is interest in exploring this compound's potential as an anti-inflammatory agent due to its ability to modulate enzymatic pathways involved in inflammation .
- Drug Discovery : As a bioactive compound, it has been investigated for its potential role in drug development, particularly in targeting diseases such as HIV .
Table 1: Summary of Biological Activities
Synthesis and Related Compounds
The synthesis of this compound typically involves standard organic synthesis techniques that include nucleophilic substitutions and functional group modifications. Its structural analogs also provide insights into the relationship between structure and biological activity:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone | 0.85 | Contains bromine instead of chlorine |
| 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone | 0.82 | Similar structure with bromine substitution |
| 3-(Trifluoromethyl)isonicotinaldehyde | 0.73 | Contains different functional groups |
Q & A
Q. What are the established synthetic routes for 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves halogenation and acylation strategies. For example:
- Halogen Exchange : Benzotrichloride reacts with hydrogen fluoride to introduce trifluoromethyl groups, as seen in structurally similar compounds .
- Friedel-Crafts Acylation : Aluminum chloride catalyzes reactions between acyl chlorides and aromatic systems, demonstrated for phenyl trifluoroethanones .
- Oxone-Mediated Oxidation : In acetonitrile at 90°C for 18 hours, this method achieved 59% yield for a chlorophenyl analogue, though substrate solubility affects efficiency .
- Suzuki-Miyaura Cross-Coupling : Optimized conditions (5 mol% Pd(PPh₃)₄, 1,4-dioxane/water, 100°C) yield 85–92% for diaryl trifluoroethanones .
Q. How do chlorine and trifluoromethyl groups influence the compound’s physicochemical properties?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing trifluoromethyl group reduces electron density on the pyridine ring, enhancing electrophilic substitution resistance. Chlorine further directs regioselectivity in reactions .
- Lipophilicity : Trifluoromethyl groups increase logP values by ~0.5–1.0 units compared to non-fluorinated analogues, impacting bioavailability .
- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition above 200°C, attributed to strong C–F bonds .
Advanced Research Questions
Q. What strategies optimize regioselectivity in halogenation or functionalization of this compound?
- Methodological Answer :
- Directed Ortho-Metalation : Use of directing groups (e.g., amides) with LDA (lithium diisopropylamide) enables selective functionalization at the 4-position of the pyridine ring .
- Transition Metal Catalysis : Pd-catalyzed C–H activation with pyridine as a directing group allows for selective coupling at the 2-position .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve yields in SNAr reactions due to enhanced stabilization of transition states .
Q. How can enantioselective reduction of the ketone group be achieved, and what factors control stereoselectivity?
- Methodological Answer :
- Biocatalytic Reduction : Alcohol dehydrogenases (ADHs) like evo-1.1.200 achieve >99% conversion to (S)-alcohols in 20 hours at 20 mM substrate concentration. Ras-ADH produces (R)-enantiomers under similar conditions .
- Key Factors :
- Enzyme Loading : Optimal at 2–5 mg/mL.
- Cosolvents : 1,4-dioxane (10% v/v) enhances solubility without inhibiting activity.
- Substrate Electronics : Electron-withdrawing groups slow kinetics but improve enantiomeric excess (e.g., ee > 99% for bromophenyl derivatives) .
Q. What analytical challenges arise in characterizing this compound, and how are they resolved?
- Methodological Answer :
- NMR Challenges : Strong deshielding from trifluoromethyl groups complicates ¹H/¹³C spectra. Use ¹⁹F NMR (δ -60 to -70 ppm) to track environments .
- Mass Spectrometry : High-resolution ESI+ confirms exact mass (calc. for C₇H₃ClF₃NO: 223.9712) .
- Hydration Equilibria : The ketone exists as a geminal diol in aqueous media, requiring anhydrous conditions or derivatization (e.g., oxime formation) for accurate analysis .
Q. How does this compound interact with biological targets, such as enzymes or receptors?
- Methodological Answer :
- AChE Inhibition : Trifluoroethanone derivatives act as transition-state analogues, forming covalent adducts with catalytic serine residues (e.g., Ki = 2.3 µM for AChE inhibition) .
- Hyaluronidase Inhibition : Structural analogs show mixed results due to steric clashes with the enzyme’s active site, highlighting the need for substituent optimization .
Data Contradictions and Resolutions
- Yield Variability : Oxone-mediated synthesis yields 59% , while Suzuki coupling achieves >85% . Contradictions arise from hydration equilibria and purification methods. Anhydrous workup and lyophilization improve consistency.
- Enantioselectivity : ADH selectivity depends on substrate electronics; meta-substituted derivatives show slower kinetics but higher ee than ortho-substituted ones .
Synthesis Route Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
